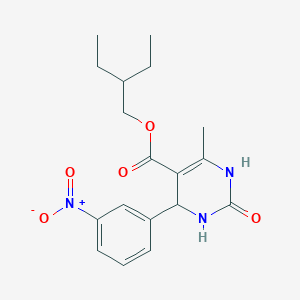![molecular formula C24H28N2O B4954727 1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a piperazine derivative and is commonly referred to as BCTP.
Wirkmechanismus
BCTP acts as a selective antagonist of mGluR5. mGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways that regulate neuronal function. Antagonism of mGluR5 by BCTP leads to the inhibition of these signaling pathways, resulting in the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects
BCTP has been found to have various biochemical and physiological effects. In vitro studies have shown that BCTP inhibits glutamate-induced calcium mobilization in mGluR5-expressing cells. In vivo studies have shown that BCTP inhibits mGluR5-mediated synaptic plasticity in the hippocampus and prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
BCTP has several advantages for lab experiments. It is a selective antagonist of mGluR5 and has been extensively studied for its pharmacological properties. BCTP has also been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes. However, BCTP has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation and administration.
Zukünftige Richtungen
BCTP has several potential future directions. It can be used as a lead compound to develop novel mGluR5 antagonists with improved pharmacological properties. BCTP can also be used to investigate the role of mGluR5 in various physiological and pathological processes. Furthermore, BCTP can be used to study the interaction between mGluR5 and other signaling pathways. Finally, BCTP can be used to develop imaging agents for mGluR5 using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging techniques.
Conclusion
In conclusion, BCTP is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selective antagonist of mGluR5 and has been extensively studied for its pharmacological properties. BCTP has several potential future directions and can be used to develop novel therapeutic agents and imaging agents for mGluR5.
Synthesemethoden
The synthesis of BCTP involves the reaction between 4-biphenylylcarbonyl chloride and 1-bicyclo[2.2.1]hept-2-ylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BCTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BCTP has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 has been implicated in various neurological disorders such as anxiety, depression, and addiction. Therefore, BCTP has been studied as a potential therapeutic agent for these disorders.
In pharmacology, BCTP has been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes. BCTP has been found to be a potent and selective antagonist of mGluR5 and has been used to investigate the role of mGluR5 in pain, inflammation, and neurodegenerative disorders.
In medicinal chemistry, BCTP has been used as a lead compound to develop novel mGluR5 antagonists with improved pharmacological properties. Several analogs of BCTP have been synthesized and tested for their mGluR5 antagonistic activity.
Eigenschaften
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c27-24(21-10-8-20(9-11-21)19-4-2-1-3-5-19)26-14-12-25(13-15-26)23-17-18-6-7-22(23)16-18/h1-5,8-11,18,22-23H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMULKBMDCZDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)

![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B4954707.png)


![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)


![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)
